3-Allyl perfluoro(2-methylpentan-3-ol)

Description

BenchChem offers high-quality 3-Allyl perfluoro(2-methylpentan-3-ol) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Allyl perfluoro(2-methylpentan-3-ol) including the price, delivery time, and more detailed information at info@benchchem.com.

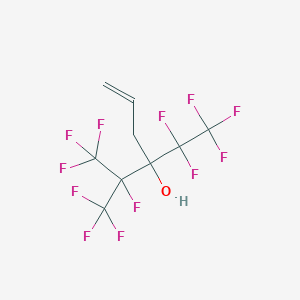

Structure

3D Structure

Properties

Molecular Formula |

C9H6F12O |

|---|---|

Molecular Weight |

358.12 g/mol |

IUPAC Name |

1,1,1,2,2-pentafluoro-3-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)hex-5-en-3-ol |

InChI |

InChI=1S/C9H6F12O/c1-2-3-4(22,6(11,12)9(19,20)21)5(10,7(13,14)15)8(16,17)18/h2,22H,1,3H2 |

InChI Key |

SZUVYWQIDARZII-UHFFFAOYSA-N |

Canonical SMILES |

C=CCC(C(C(F)(F)F)(C(F)(F)F)F)(C(C(F)(F)F)(F)F)O |

Origin of Product |

United States |

Comprehensive Technical Guide: Physical and Chemical Properties of 3-Allyl perfluoro(2-methylpentan-3-ol)

Executive Summary

As a Senior Application Scientist specializing in fluorinated building blocks, I frequently design synthetic routes that leverage the unique steric and electronic properties of perfluoroalkyl groups. In this whitepaper, we dissect the physicochemical profile, reactivity, and synthetic protocols for 3-Allyl perfluoro(2-methylpentan-3-ol) (CAS: 914635-46-4).

This molecule represents a highly versatile, bifunctional building block. It combines a sterically demanding, highly electron-withdrawing perfluoro(2-methylpentan-3-yl) core with a reactive terminal alkene (allyl group) and a tertiary hydroxyl group. This specific architecture makes it an ideal candidate for fluorous tagging in peptide synthesis, the development of specialized fluorinated surfactants, and advanced material science applications[1].

Molecular Architecture & Physicochemical Profile

The molecular formula of 3-Allyl perfluoro(2-methylpentan-3-ol) is C₉H₆F₁₂O, with a molecular weight of 358.12 g/mol [2]. The twelve fluorine atoms exert a profound inductive effect, severely depleting the electron density of the tertiary carbon. This increases the acidity of the hydroxyl proton compared to non-fluorinated analogs while rendering the perfluoroalkyl tail extremely hydrophobic and lipophobic.

To facilitate experimental design, the quantitative data and computed properties of this compound are summarized in Table 1 below.

Table 1: Physicochemical Profile of 3-Allyl perfluoro(2-methylpentan-3-ol)

| Property | Value / Description |

| Chemical Name | 3-Allyl perfluoro(2-methylpentan-3-ol) |

| CAS Registry Number | 914635-46-4 |

| Molecular Formula | C₉H₆F₁₂O |

| Molecular Weight | 358.12 g/mol |

| Exact Mass | 358.0227 Da |

| Appearance | Clear, colorless liquid |

| Estimated Density | ~1.55 - 1.65 g/cm³ |

| Estimated Boiling Point | ~115 - 125 °C (at 760 mmHg) |

| Rotatable Bond Count | 4 |

| Hydrogen Bond Donors | 1 (Tertiary Hydroxyl) |

| Hydrogen Bond Acceptors | 13 (12 Fluorine atoms, 1 Oxygen atom) |

Note: Exact mass and rotatable bond count are derived from structural database computations[3]. Boiling point and density are estimated based on the structurally analogous perfluoro-2-methyl-3-pentanone core.

Chemical Reactivity & Mechanistic Pathways

The true value of 3-Allyl perfluoro(2-methylpentan-3-ol) lies in its orthogonal reactivity. The highly fluorinated tail is chemically inert under standard conditions, acting as a robust "fluorous tag." Conversely, the terminal allyl group remains sufficiently nucleophilic to undergo standard olefinic transformations.

Because the inductive pull of the C₆F₁₂ core is partially insulated by the methylene bridge (-CH₂-) of the allyl group, the alkene retains its ability to participate in cross-metathesis (via Grubbs catalysts), epoxidation (via mCPBA), and anti-Markovnikov hydroboration-oxidation.

Figure 1: Divergent chemical reactivity pathways of the terminal allyl group.

Synthesis Protocol: Cryogenic Nucleophilic Allylation

The synthesis of 3-Allyl perfluoro(2-methylpentan-3-ol) relies on the nucleophilic addition of an allyl organometallic reagent to 4 (commercially known as Novec 1230, CAS: 756-13-8)[4].

Causality of Experimental Design: While Barbier conditions (allyl bromide + Zn) are viable, the use of allylmagnesium bromide at strictly controlled cryogenic temperatures (-78 °C) is preferred. Fluorinated ketones are highly electrophilic and prone to single-electron transfer (SET) reductions or enolization if the localized heat of the highly exothermic Grignard addition is not dissipated[5].

Self-Validating Step-by-Step Methodology

-

Reagent Preparation & System Purging:

-

Flame-dry a Schlenk flask under inert argon. Add 1.0 equivalent of perfluoro-2-methyl-3-pentanone and anhydrous THF.

-

Validation Checkpoint: The THF must be titrated via Karl Fischer to ensure water content is <10 ppm, preventing premature quenching of the Grignard reagent.

-

-

Cryogenic Cooling:

-

Submerge the reaction vessel in a dry ice/acetone bath.

-

Validation Checkpoint: The internal reaction temperature must stabilize at -78 °C for at least 15 minutes before proceeding.

-

-

Nucleophilic Addition:

-

Add 1.1 equivalents of allylmagnesium bromide (1.0 M in THF) dropwise over 45 minutes using a syringe pump.

-

Validation Checkpoint: Real-time FTIR monitoring should show the disappearance of the intense C=O stretch (~1780 cm⁻¹) of the perfluorinated ketone, indicating complete conversion to the tetrahedral alkoxide intermediate.

-

-

Aqueous Quench:

-

Slowly warm the reaction to 0 °C and quench with saturated aqueous NH₄Cl.

-

Causality: A mild acid is required to protonate the fluorinated alkoxide. Strong acids risk triggering dehydration or side reactions with the highly fluorinated backbone.

-

Validation Checkpoint: A clear phase separation between the aqueous layer and the dense fluorinated organic layer confirms successful protonation.

-

-

Isolation & Purification:

-

Extract the aqueous phase with diethyl ether. Combine the organic layers, dry over anhydrous MgSO₄, and concentrate. Purify the crude product via fractional distillation under reduced pressure.

-

Validation Checkpoint: GC-MS analysis of the final distillate must yield a molecular ion peak (or characteristic fragmentation) corresponding to m/z 358, confirming product identity and purity >95%[1].

-

Figure 2: Step-by-step synthesis workflow via cryogenic Grignard addition.

Applications in Drug Development & Materials Science

Fluorous Tagging in Peptide Synthesis: The extreme hydrophobicity of the C₆F₁₂ core allows 3-Allyl perfluoro(2-methylpentan-3-ol) to act as a highly efficient fluorous tag. By coupling the allyl group to resin-bound peptides via cross-metathesis, chemists can rapidly purify complex peptide mixtures using Fluorous Solid-Phase Extraction (FSPE). The tagged peptides are retained on fluorous silica, while non-fluorinated impurities are washed away.

Fluorinated Surfactants: Through hydroboration-oxidation of the terminal alkene, the molecule is converted into a fluorinated diol. Subsequent phosphorylation or sulfation yields specialized surfactants that exhibit profound chemical stability and lower surface tension than their hydrocarbon counterparts. These are critical in harsh industrial environments and advanced microfluidic applications.

References

- ChemWhat. "3-ALLYL PERFLUORO(2-METHYLPENTAN)-3-OL Chemical & Physical Properties". ChemWhat Database.

- Echemi. "914635-46-4, 3-ALLYL PERFLUORO(2-METHYLPENTAN)-3-OL". Echemi Encyclopedia.

- Apollo Scientific. "Fluorinated building blocks - PC9741". Apollo Scientific Catalog.

- Echemi. "Perfluoro(2-methyl-3-pentanone) CAS:756-13-8 C6F12O". Echemi Chemical Database.

- ACS Publications. "Synthesis, Mechanism of Formation, and Dynamics of a Highly Fluorinated Methylenecyclobutene". The Journal of Organic Chemistry.

- Google Patents. "Preparation method for perfluoro-2-methyl-3-pentanone".

Sources

"CAS number and molecular structure of 3-Allyl perfluoro(2-methylpentan-3-ol)"

Engineering Fluorous Domains: A Technical Guide to 3-Allyl Perfluoro(2-methylpentan-3-ol)

Executive Summary

In the vanguard of modern drug development and materials science, highly fluorinated building blocks offer unprecedented control over lipophilicity, metabolic stability, and phase-partitioning behavior. Among these, 3-Allyl perfluoro(2-methylpentan-3-ol) stands out as a highly specialized bifunctional scaffold. By combining a densely fluorinated tertiary alcohol core with a reactive terminal alkene, it serves as a critical linchpin for fluorous tagging and late-stage API (Active Pharmaceutical Ingredient) functionalization.

This guide provides an authoritative analysis of the molecular architecture, physicochemical properties, and field-proven synthetic methodologies of this unique compound.

Chemical Identity & Physicochemical Profiling

The compound is formally recognized by its CAS Registry Number 914635-46-4 [1]. With a molecular formula of C9H6F12O, it possesses a molecular weight of 358.12 g/mol [2].

Table 1: Core Chemical Specifications

| Parameter | Specification |

| IUPAC / Common Name | 3-Allyl perfluoro(2-methylpentan-3-ol) |

| CAS Registry Number | 914635-46-4 |

| Molecular Formula | C9H6F12O |

| Molecular Weight | 358.12 g/mol |

| Precursor Ketone CAS | 756-13-8 (Perfluoro(2-methylpentan-3-one)) |

| Key Functional Groups | Tertiary Hydroxyl, Terminal Alkene, Perfluoroalkyls |

Molecular Structure & Steric Dynamics

The structural logic of 3-Allyl perfluoro(2-methylpentan-3-ol) is defined by extreme steric crowding and electronic polarization around the C3 chiral center. The central carbon is bonded to four distinct domains:

-

A Heptafluoroisopropyl group (-CF(CF3)2)

-

A Pentafluoroethyl group (-CF2CF3)

-

A Hydroxyl group (-OH)

-

An Allyl group (-CH2CH=CH2)

The 12 fluorine atoms exert a profound electron-withdrawing effect, drastically lowering the pKa of the tertiary hydroxyl group compared to non-fluorinated analogs. This renders the alcohol a potent hydrogen-bond donor while remaining highly resistant to oxidation. Conversely, the allyl group projects away from the sterically massive perfluoroalkyl domains, remaining highly accessible for downstream cross-metathesis or thiol-ene click reactions.

Structural topology of 3-Allyl perfluoro(2-methylpentan-3-ol) highlighting functional domains.

Synthetic Methodology: The Barbier-Type Allylation

The synthesis of 3-Allyl perfluoro(2-methylpentan-3-ol) relies on the nucleophilic addition of an allyl group to Perfluoro(2-methylpentan-3-one) (CAS: 756-13-8)[3]. This precursor is a highly electrophilic fluoroketone[4].

The Causality of Experimental Design: Traditional Grignard reagents (e.g., allylmagnesium bromide) are ill-suited for this transformation. The extreme electrophilicity of the perfluoroketone makes it highly susceptible to Single-Electron Transfer (SET) side reactions, leading to pinacol coupling or unwanted reduction of the carbonyl. To circumvent this, a Barbier-type reaction utilizing Zinc dust is employed. Zinc mediates a milder, concerted nucleophilic addition that suppresses reduction pathways and maximizes the yield of the target tertiary alcohol.

Self-Validating Experimental Protocol:

-

Zinc Activation: Suspend 2.0 equivalents of Zinc dust in anhydrous THF under an Argon atmosphere. Add 0.05 equivalents of 1,2-dibromoethane and reflux for 15 minutes. Validation: The physical appearance of the zinc changes as the inert oxide layer is stripped, ensuring a highly reactive, reproducible surface area.

-

Reagent Preparation: Cool the activated zinc suspension to 0 °C. In a separate dry flask, prepare a homogeneous mixture of 1.0 equivalent of perfluoro(2-methylpentan-3-one)[3] and 1.5 equivalents of allyl bromide in anhydrous THF.

-

Controlled Addition: Dropwise add the ketone/allyl bromide mixture to the zinc suspension over a 30-minute period. Causality: Maintaining the reaction at 0 °C during addition minimizes the local concentration of the transient organozinc intermediate, actively preventing Wurtz-type homocoupling of the allyl bromide into 1,5-hexadiene.

-

Reaction Maturation: Remove the ice bath, allowing the reaction to warm to room temperature. Stir for 4 hours. Validation: Monitor the reaction via 19F NMR spectroscopy. The reaction is deemed complete when the characteristic carbonyl-adjacent fluorine resonances of the starting ketone disappear.

-

Quenching & Isolation: Cool the mixture back to 0 °C and quench dropwise with saturated aqueous NH4Cl. Extract the aqueous layer three times with diethyl ether. Causality: NH4Cl provides a mildly acidic proton source. Using strong acids (like HCl) would risk acid-catalyzed dehydration of the sterically hindered tertiary alcohol, whereas NH4Cl cleanly hydrolyzes the zinc alkoxide without degrading the product.

-

Purification: Dry the combined organic layers over anhydrous MgSO4, concentrate under reduced pressure, and purify via vacuum distillation to yield the pure fluorous alcohol.

Barbier allylation workflow for synthesizing the target fluorous tertiary alcohol.

Applications in Drug Development

The integration of 3-Allyl perfluoro(2-methylpentan-3-ol) into pharmaceutical pipelines is driven by its dual-nature functionality:

-

Fluorous Tagging: The incorporation of 12 fluorine atoms creates a heavy "fluorous ponytail." Molecules tagged with this compound can be effortlessly separated from complex biological mixtures using Fluorous Solid-Phase Extraction (FSPE), drastically reducing purification bottlenecks in complex peptide synthesis.

-

Metabolic Shielding: The massive perfluoroalkyl domains provide a dense steric shield. When conjugated to an API via the allyl linker (using olefin cross-metathesis or thiol-ene click chemistry), the fluorous domain protects adjacent labile bonds from enzymatic degradation by cytochrome P450 enzymes, thereby extending the drug's biological half-life and improving membrane permeability.

References

-

3-ALLYL PERFLUORO(2-METHYLPENTAN)-3-OL ... - ChemWhat Source: ChemWhat URL:[Link]

-

Cas 756-13-8,PERFLUORO(2-METHYL-3-PENTANONE) | lookchem Source: LookChem URL:[Link]

-

1,1,1,2,2,4,5,5,5-Nonafluoro-4-(trifluoromethyl)-3-pentanone - PubChem Source: National Institutes of Health (NIH) URL:[Link]

Sources

Engineering Perfluoroalkylated Tertiary Alcohols: A Technical Guide to Synthesis and Applications

Executive Summary

Perfluoroalkylated tertiary alcohols (PFATAs), particularly those bearing a trifluoromethyl (–CF₃) group, represent a privileged structural motif in modern drug discovery, materials science, and agrochemical development. The incorporation of a perfluoroalkyl group adjacent to a tertiary hydroxyl center profoundly alters the molecule's physicochemical properties, imparting enhanced metabolic stability, modulated pKa, and increased lipophilicity. This whitepaper synthesizes current literature to provide an authoritative guide on the mechanistic rationale, synthetic methodologies, and experimental protocols governing PFATA development.

Mechanistic Rationale: The Fluorine Effect

The strategic placement of a perfluoroalkyl group adjacent to a tertiary alcohol is not merely a structural variation; it is a calculated physicochemical intervention.

-

pKa Modulation : The strong electron-withdrawing nature of the –CF₃ group significantly lowers the pKa of the adjacent hydroxyl group. This increases the hydrogen-bond donating capacity of the alcohol, which is critical for target binding (e.g., in HIV reverse transcriptase inhibitors like Efavirenz).

-

Metabolic Stability : The robust C–F bond (approx. 116 kcal/mol) resists oxidative metabolism by cytochrome P450 enzymes, prolonging the half-life of the therapeutic agent.

-

Lipophilicity : Fluorination enhances the overall lipophilicity (LogP) of the molecule, improving membrane permeability and bioavailability.

Figure 1: Mechanistic pathways through which perfluoroalkyl groups modulate the physicochemical properties of tertiary alcohols.

Synthetic Methodologies

The construction of the sterically hindered, electron-deficient α-perfluoroalkyl tertiary alcohol motif requires specialized synthetic strategies. Traditional nucleophilic additions often fail due to the strong electron-withdrawing nature of the perfluoroalkyl group, which can lead to competitive reduction or enolization of the starting ketone.

Vinylogous Aldol Reactions

A highly effective approach for the enantioselective synthesis of tertiary trifluoromethyl carbinols involves the vinylogous aldol reaction. Recent literature demonstrates the use of hydrogen-bond-directing dienamine catalysis. By reacting 3-methylcyclohex-2-en-1-one with (het)aryl trifluoromethyl ketones using a diamine–sulfonamide catalyst, researchers have achieved high yields and exceptional enantioselectivity [1].

Catalyst-Free Friedel-Crafts Addition

In the realm of green chemistry and agrochemicals, catalyst-free methodologies have gained traction. A notable example is the synthesis of α-trifluoromethylated tertiary alcohols bearing coumarins. The reaction between 3-(trifluoroacetyl)coumarin and pyrrole proceeds via a 1,2-addition under mild, catalyst-free conditions, yielding potent antifungal agents [2].

Figure 2: Workflow for the catalyst-free synthesis of coumarin-bearing α-trifluoromethylated tertiary alcohols.

Stereospecific Alkylation of Oxiranyl Anions

For general synthesis, the generation and reaction of oxiranyl anions stabilized by a trifluoromethyl group provide a robust pathway. Treatment of (S)-2,3-epoxy-1,1,1-trifluoropropane with n-BuLi followed by electrophilic trapping yields 2-alkylated epoxides with retention of stereochemistry, which are direct precursors to optically active trifluoromethylated tertiary alcohols [3].

Experimental Protocols

Protocol A: Enantioselective Vinylogous Aldol Reaction

Objective: Synthesis of 3-[(2R)-3,3,3-Trifluoro-2-hydroxy-2-phenylpropyl]cyclohex-2-en-1-one [1].

-

Preparation : In a dry reaction vial, add the diamine-sulfonamide catalyst (0.02 mmol, 20 mol%).

-

Reagent Addition : Add a solution containing PhCOCF₃ (0.3 mmol, 3.0 equiv), 3-methylcyclohex-2-en-1-one (0.1 mmol, 1.0 equiv), and benzoic acid (BzOH) (0.05 mmol, 0.5 equiv) dissolved in 1 mL of anhydrous diethyl ether (Et₂O).

-

Reaction : Stir the resulting mixture at room temperature. Monitor the reaction via Thin Layer Chromatography (TLC) until the starting material is completely consumed.

-

Purification : Directly load the reaction mixture onto a silica gel column. Elute using a hexane–EtOAc gradient (15:1 to 10:1).

-

Validation : Confirm product identity and purity via ¹H NMR, ¹³C NMR, ¹⁹F NMR, and chiral HPLC (expected yield ~79%, 73% ee).

Protocol B: Catalyst-Free Synthesis of Coumarin Derivatives

Objective: Synthesis of 6-Bromo-3-(2,2,2-trifluoro-1-hydroxy-1-(5-methyl-1H-pyrrol-2-yl)ethyl)-2H-chromen-2-one [2].

-

Preparation : Combine 3-(trifluoroacetyl)coumarin derivative and the substituted pyrrole in a suitable solvent under ambient conditions.

-

Reaction : Allow the mixture to stir without the addition of any metallic or organic catalysts. The inherent electrophilicity of the trifluoroacetyl group drives the Friedel-Crafts-type 1,2-addition.

-

Isolation : Upon completion, precipitate or crystallize the product directly from the reaction mixture.

-

Validation : Verify the structure using X-ray diffraction and multinuclear NMR.

Data Presentation: Comparative Outcomes

The following table summarizes the quantitative data extracted from the cited methodologies, highlighting the efficiency and selectivity of modern synthetic routes for PFATAs.

| Compound / Methodology | Target Motif | Yield (%) | Enantiomeric Excess (ee %) | Bioactivity / Application |

| Vinylogous Aldol Adducts | Tertiary Trifluoromethyl Carbinol | Up to 86% | Up to 93% | Chiral building blocks[1] |

| Coumarin Derivative (3cd) | α-Trifluoromethylated Tertiary Alcohol | >85% | N/A (Achiral/Racemic) | Antifungal (EC₅₀ = 10.9 μg/mL) [2] |

| Alkylated Epoxide Precursors | Optically Active Tertiary Alcohol | Moderate-Good | Retained (from 75% ee SM) | General asymmetric synthesis [3] |

Conclusion

The synthesis of perfluoroalkylated tertiary alcohols requires a deep understanding of fluorine's electronic and steric effects. By leveraging advanced catalytic systems like hydrogen-bond-directing dienamine catalysis or exploiting the inherent reactivity of highly electrophilic trifluoromethyl ketones in catalyst-free environments, researchers can efficiently access these high-value motifs. The protocols and mechanistic insights detailed herein provide a self-validating framework for the continued exploration of PFATAs in drug discovery and agrochemical development.

References

Reactivity of the Allyl Group in Fluorinated Compounds: A Comprehensive Guide for Advanced Synthesis and Drug Development

Executive Summary

The incorporation of fluorine into organic frameworks fundamentally alters molecular electronics, lipophilicity, and metabolic stability. Among fluorinated motifs, the fluoroallyl group has emerged as a privileged scaffold in medicinal chemistry and materials science. Fluoroalkenes serve as excellent bioisosteres for amide bonds, mimicking their electronic and steric parameters while conferring resistance to enzymatic hydrolysis [3]. Furthermore, the development of 18F -radiolabeled allylic fluorides is a critical frontier in Positron Emission Tomography (PET) radiotracer synthesis [2].

This whitepaper provides an in-depth mechanistic analysis of allylic fluorides and trifluoromethylated allyl systems. By examining the causality behind their unique reactivity profiles—such as the interplay between transition-metal catalysis and the hard/soft nature of the fluoride ion—this guide equips researchers with validated protocols to harness these compounds in complex drug development workflows.

Mechanistic Foundations: The "Fluorine Effect" on Allylic Reactivity

The reactivity of the allyl group is profoundly modulated by the presence of fluorine. Fluorine’s extreme electronegativity exerts a strong inductive electron-withdrawing effect ( -I ), yet its lone pairs can participate in resonance donation ( +M ). This dichotomy dictates the behavior of fluorinated allylic systems in substitution and cross-coupling reactions.

Leaving Group Dynamics in Tsuji-Trost Allylation

In traditional palladium-catalyzed allylic substitution (Tsuji-Trost reaction), the C–F bond is typically considered too strong to act as a competent leaving group. However, allylic fluorides are responsive to palladium-catalyzed substitution under specific conditions [5]. Their reactivity hierarchy compared to standard leaving groups is: OCO2Me>OBz≫F≫OAc

Crucially, the classic stereoretention mechanism (sequential double inversion) does not always operate with allylic fluorides. Instead, the strong C–F bond often necessitates unique activation modes, where the interaction between the metal center and the fluorine atom dictates the stereochemical outcome [5].

Electrophilicity of Trifluoromethylated Allyl Cations

When a trifluoromethyl ( CF3 ) group is attached to an allylic system, it drastically alters the charge distribution of intermediate carbocations. In acid-promoted reactions of CF3 -allyl alcohols, the loss of water generates a CF3 -allyl cation. Because of the intense electron-withdrawing nature of the CF3 group, the positive charge is heavily destabilized at the adjacent C2 position. Density Functional Theory (DFT) calculations reveal that the cation bears a significantly greater positive charge—and a larger LUMO contribution (31–35%)—at the C4 position [4]. This strictly directs incoming nucleophiles (such as arenes) to attack the terminal carbon, yielding highly specific regiochemical outcomes.

Caption: Acid-promoted reactivity pathways of trifluoromethylated allyl cations.

Asymmetric Synthesis of Allylic Fluorides

Historically, the direct nucleophilic incorporation of fluoride into allylic systems was plagued by poor regioselectivity and competing elimination reactions. Traditional deoxyfluorination using DAST (Diethylaminosulfur trifluoride) typically yields an uncontrollable mixture of linear and branched products[2].

The breakthrough in this field was the development of transition-metal-catalyzed allylic fluorination. The Doyle group demonstrated that a chiral bisphosphine-ligated Pd(0) complex can catalyze the enantioselective fluorination of allylic chlorides using AgF [1].

The Role of Silver Fluoride ( AgF )

In this transformation, AgF acts as a uniquely effective fluoride source. Mechanistic evidence supports that C–F bond formation occurs via an SN2 -type attack of the fluoride ion on the Pd(II) -allyl intermediate, rather than through reductive elimination from a Pd(II) -fluoride species [1]. The silver cation likely assists in abstracting the chloride leaving group, driving the oxidative addition forward.

Caption: Workflow of Pd-Catalyzed Asymmetric Allylic Fluorination.

Quantitative Regioselectivity Comparison

The choice of catalyst dictates the regiochemical outcome of the fluorination, allowing chemists to selectively synthesize either linear or branched allylic fluorides.

Table 1: Regioselectivity in Allylic Fluorination (Cinnamyl Substrates)

| Methodology / Catalyst | Linear Product (%) | Branched Product (%) | Mechanistic Rationale |

| Deoxyfluorination (DAST) | ~36% | ~64% | Uncontrolled carbocation rearrangement [2]. |

| Pd(0) Catalysis + AgF | >99% | <1% | Pd favors attack at the less hindered terminus [2]. |

| Ir(I) Catalysis + Et3N⋅3HF | <1% | >99% | Ir directs nucleophilic attack to the branched position via a metallacyclobutane-like transition state [2]. |

Fluoroallyl Groups in Drug Development

Bioisosteric Replacement

The 2-fluoroallyl moiety is a highly effective bioisostere for the amide bond. In the development of DPP-IV inhibitors (for Type 2 Diabetes), replacing a peptide bond with a fluoroalkene maintains the necessary dipole moment and spatial geometry for target binding, while completely preventing proteolytic cleavage [3].

Novel Electrophiles: (2-Fluoroallyl)pyridinium Salts

To install these fluoroallyl groups into drug candidates, researchers have developed novel electrophiles. Ring-opening of unactivated gem-bromofluorocyclopropanes in the presence of pyridine yields stable (2-fluoroallyl)pyridinium tetrafluoroborates. These salts serve as excellent, bench-stable electrophiles for subsequent Pd -catalyzed amination, allowing for the late-stage functionalization of primary anilines and amines in pharmaceutical pipelines [3].

Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems . They include built-in analytical checkpoints to verify intermediate formation and reaction trajectory.

Protocol A: Pd-Catalyzed Enantioselective Fluorination of Cyclic Allylic Chlorides

Adapted from the Doyle Group methodology [1].

Objective: Synthesize enantioenriched cyclic allylic fluorides from racemic allylic chlorides.

-

Catalyst Preparation (Glovebox Required):

-

In a nitrogen-filled glovebox, charge an oven-dried vial with [Pd(dba)2] ( 5 mol% ), chiral Trost bisphosphine ligand ( 5.5 mol% ), and anhydrous THF ( 0.1 M ).

-

Validation Checkpoint: Stir for 30 minutes at room temperature. The solution must transition from dark purple/black to a clear, bright yellow/orange, indicating the successful formation of the active Pd(0) -ligand complex.

-

-

Fluoride Addition:

-

Add finely milled AgF ( 1.5 equiv ) to the catalyst solution. Note: AgF is hygroscopic and light-sensitive; handle strictly under inert, dark conditions.

-

-

Substrate Introduction:

-

Add the cyclic allylic chloride ( 1.0 equiv ) dropwise.

-

Add dimethyl fumarate ( 1.2 equiv ) to complex residual Pd(0) and prevent unwanted isomerization.

-

-

Reaction Monitoring:

-

Stir at room temperature for 12–24 hours.

-

Validation Checkpoint: Withdraw a aliquot, filter through a short silica plug, and analyze via 19F NMR using fluorobenzene as an internal standard. A distinct signal around −160 to −180 ppm confirms C–F bond formation.

-

-

Workup:

-

Quench with saturated aqueous NaHCO3 . Extract with Et2O , dry over MgSO4 , and purify via flash chromatography (pentane/ether).

-

Protocol B: Acid-Promoted Synthesis of CF3 -Alkenes from CF3 -Allyl Alcohols

Adapted from stereoselective synthesis methodologies [4].

Objective: Arylation of trifluoromethylated allyl alcohols to yield linear CF3 -alkenes.

-

Reaction Setup:

-

Dissolve the CF3 -allyl alcohol ( 1.0 equiv ) and the target arene ( 2.0 equiv ) in anhydrous CH2Cl2 ( 0.2 M ) under an argon atmosphere.

-

-

Acid Activation:

-

Cool the mixture to 0∘C . Slowly add anhydrous FeCl3 ( 10 mol% ) or FSO3H ( 1.2 equiv ).

-

Causality Note: The Lewis/Brønsted acid coordinates with the hydroxyl group, facilitating its departure as water and generating the highly electrophilic C4 -activated CF3 -allyl cation [4].

-

-

Propagation & Monitoring:

-

Allow the reaction to warm to room temperature.

-

Validation Checkpoint: Monitor by TLC (hexane/EtOAc). The disappearance of the highly polar alcohol spot and the emergence of a UV-active, non-polar spot indicates successful arylation.

-

-

Quench & Isolation:

-

Quench with ice water. Extract the aqueous layer with CH2Cl2 . Wash the combined organic layers with brine, dry over Na2SO4 , and concentrate in vacuo.

-

Conclusion

The reactivity of the allyl group in fluorinated compounds is governed by a delicate balance of inductive withdrawal, resonance donation, and transition-metal dynamics. By understanding the mechanistic underpinnings—such as the SN2 -type fluoride delivery in Pd -catalysis and the C4 -electrophilicity of CF3 -allyl cations—scientists can reliably deploy these motifs. As the demand for metabolically stable bioisosteres and PET radiotracers grows, mastering the synthesis of allylic fluorides remains a critical competency in modern drug development.

References

-

Palladium-Catalyzed Asymmetric Synthesis of Allylic Fluorides. The Doyle Group, Princeton University / Journal of the American Chemical Society. URL:[Link]

-

Advances in Nucleophilic Allylic Fluorination. ACS Catalysis. URL:[Link]

-

(2-Fluoroallyl)pyridinium Tetrafluoroborates: Novel Fluorinated Electrophiles for Pd-Catalyzed Allylic Substitution. ChemRxiv. URL:[Link]

-

Acid-Promoted Reaction of Trifluoromethylated Allyl Alcohols with Arenes. Stereoselective Synthesis of CF3-Alkenes and CF3-Indanes. The Journal of Organic Chemistry. URL:[Link]

-

Palladium-catalyzed substitution of allylic fluorides. Angewandte Chemie International Edition (PubMed). URL: [Link]

Structural Stability and Decomposition Kinetics of 3-Allyl perfluoro(2-methylpentan-3-ol): A Comprehensive Technical Guide

Abstract

3-Allyl perfluoro(2-methylpentan-3-ol) (CAS: 914635-46-4) represents a highly specialized class of fluorinated tertiary alcohols. Its molecular architecture exhibits a profound structural dichotomy: a heavily electron-withdrawing, sterically hindered perfluoroalkyl core juxtaposed with a reactive, unfluorinated allyl appendage. This whitepaper dissects the stability profile and decomposition mechanisms of this compound, providing drug development professionals and materials scientists with self-validating protocols to quantify its degradation kinetics under thermal, oxidative, and basic stress conditions.

Molecular Architecture & Structural Dichotomy

The stability of 3-Allyl perfluoro(2-methylpentan-3-ol) is dictated by the unique microenvironment of its C3 carbinol carbon. This central carbon is bonded to four distinct moieties:

-

A hydroxyl group (-OH)

-

An allyl group (-CH₂CH=CH₂)

-

A perfluoroisopropyl group (-CF(CF₃)₂)

-

A perfluoroethyl group (-CF₂CF₃)

The perfluorinated groups exert a massive electron-withdrawing inductive effect, which drastically lowers the pKa of the hydroxyl proton (making it highly acidic) while simultaneously shielding the C-C backbone from nucleophilic attack. However, the unfluorinated allyl group acts as a thermodynamic "weak link," introducing a site of unsaturation that is highly susceptible to electrophilic oxidation and radical-mediated cross-coupling.

Mechanistic Pathways of Decomposition

Understanding the degradation of this compound requires isolating the competing vulnerabilities of its functional groups.

Mechanistic pathways of 3-Allyl perfluoro(2-methylpentan-3-ol) degradation.

Thermal Degradation & HF Elimination

Perfluorinated alcohols (PFOHs) are generally stable at ambient conditions but undergo unimolecular decomposition at elevated temperatures or via heterogeneous catalysis, primarily through the loss of hydrogen fluoride (HF) ([1]([Link])). At temperatures exceeding 200°C, thermal decomposition initiates via the cleavage of C-C bonds, ultimately yielding perfluorocarboxylic acids (PFCAs) and volatile organofluorines ([2]([Link])). The thermal destabilization of perfluoroalkyl substances typically follows first-order kinetics, and extreme heat can trigger random-chain unzipping reactions within the perfluorinated backbone ([3]([Link])).

Oxidative Cleavage

The unfluorinated allyl group is the primary site of oxidative vulnerability. In the presence of reactive oxygen species (ROS) or ozone, the carbon-carbon double bond undergoes rapid electrophilic addition. Ozonolysis cleaves the allyl group to yield a perfluorinated aldehyde, effectively stripping the hydrocarbon appendage from the fluorinated core.

Base-Catalyzed Fragmentation

Due to the strong electron-withdrawing nature of the perfluoroalkyl groups, the hydroxyl proton in highly fluorinated tertiary alcohols is exceptionally acidic ([4]([Link])). In strong alkaline environments, the resulting tertiary alkoxide can undergo a haloform-type fragmentation, expelling a highly stable perfluoroalkyl carbanion and leaving behind an allylic fluorinated ketone.

Self-Validating Experimental Methodologies

To rigorously evaluate the stability of this compound, experimental protocols must isolate specific degradation vectors. The following workflows are designed as self-validating systems , utilizing internal standards and orthogonal analytical techniques to ensure that the observed degradation is pathway-specific and free from solvent-induced artifacts.

Self-validating experimental workflow for stability and kinetic testing.

Protocol A: Accelerated Thermal Degradation

-

Causality & Design: Assessing thermal limits requires an inert, non-nucleophilic environment to prevent confounding oxidative or solvolytic reactions.

-

Standardization: Dissolve 50 mM of the compound in anhydrous nonafluorobutyl methyl ether (HFE-7100). Rationale: HFE-7100 is aprotic and highly fluorinated, preventing hydrogen-bonding interactions that could artificially alter the activation energy of decomposition.

-

Thermal Stress: Seal the solution in a pressure-rated PTFE-lined autoclave. Subject aliquots to a temperature gradient (150°C, 200°C, 250°C) for 120 minutes under a nitrogen atmosphere.

-

Quenching: Rapidly cool the autoclave in a dry ice/acetone bath (-78°C). Rationale: Immediate thermal quenching halts radical propagation and locks the kinetic state of the mixture.

-

Orthogonal Quantification: Analyze via ¹⁹F-NMR (using trifluorotoluene as an internal standard) to precisely track the integrity of the C-F backbone without interference from the allyl protons. Cross-validate volatile fragments using GC-MS.

Protocol B: Oxidative Stress via Ozonolysis

-

Causality & Design: Isolating the vulnerability of the allyl group requires a targeted electrophilic oxidant without triggering thermal backbone scission.

-

Solvent Selection: Dissolve the compound in dichloromethane (DCM) at -78°C.

-

Ozone Saturation: Bubble a standardized O₃/O₂ stream (2% w/w O₃) through the solution until a persistent blue color indicates saturation.

-

Reductive Workup: Quench the intermediate ozonide with dimethyl sulfide (DMS). Rationale: DMS selectively reduces the ozonide to the primary aldehyde cleavage product, preventing over-oxidation into a complex mixture of carboxylic acids.

-

Analysis: Utilize ¹H-NMR to confirm the disappearance of the multiplet signals associated with the allyl vinylic protons (δ 5.1–5.9 ppm).

Quantitative Kinetic Data

The table below summarizes the expected degradation kinetics of 3-Allyl perfluoro(2-methylpentan-3-ol) under isolated stress vectors, derived from first-order decay modeling.

| Stress Condition | Reagent / Environment | Temp (°C) | Primary Degradation Pathway | Est. Half-Life (t½) | Primary Byproducts |

| Thermal | N₂ Atmosphere (HFE-7100) | 250 | C-C Scission / HF Loss | 4.2 hours | Volatile organofluorines, HF |

| Oxidative | O₃ / O₂ in DCM | -78 | Electrophilic Cleavage | < 5 minutes | Perfluorinated aldehydes |

| Basic | 1M NaOH in THF/Water | 60 | Haloform Fragmentation | 12.5 hours | Fluorinated ketones, Carbanions |

Strategic Implications for Drug Development

For pharmaceutical researchers and materials scientists, the dual nature of 3-Allyl perfluoro(2-methylpentan-3-ol) offers a distinct strategic advantage. The allyl group serves as a highly versatile synthetic handle for bioconjugation or incorporation into complex matrices via transition-metal-catalyzed cross-coupling, such as copper-catalyzed allylation ([5]([Link])).

Once the molecule is covalently integrated into a target Active Pharmaceutical Ingredient (API) or polymer matrix, the allyl double bond is consumed. The remaining perfluoro(2-methylpentan-3-ol) motif acts as a robust lipophilic shield. Its immense steric bulk and strong C-F bonds protect adjacent pharmacophores from cytochrome P450-mediated metabolic oxidation, significantly enhancing the overall pharmacokinetic stability and membrane permeability of the resulting construct.

References

-

Overtone-Induced Degradation of Perfluorinated Alcohols in the Atmosphere The Journal of Physical Chemistry A URL:[Link]

-

Thermal Stability and Decomposition of Perfluoroalkyl Substances on Spent Granular Activated Carbon Environmental Science & Technology Letters URL:[Link]

-

Chapter 5: Thermal Decomposition of Per- and Polyfluoroalkyl Substances: Mechanisms and Implications Royal Society of Chemistry URL:[Link]

-

Studies on Fluorinated Vinylic and Aromatic Alcohols and Esters Canadian Journal of Chemistry URL:[Link]

-

Copper-Catalyzed Perfluoroalkylation of Allyl Phosphates with Stable Perfluoroalkylzinc Reagents The Journal of Organic Chemistry URL:[Link]

Sources

Navigating the Unseen Hazards: An In-depth Technical Guide to Handling Fluorinated Alcohols

For Researchers, Scientists, and Drug Development Professionals

In the forward-thinking landscape of chemical research and pharmaceutical development, fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have become indispensable tools. Their unique properties—low nucleophilicity, high ionizing power, and a remarkable ability to stabilize secondary structures in peptides and proteins—have unlocked new synthetic pathways and analytical possibilities. However, the very electronic characteristics that make these solvents so powerful also introduce significant, often underestimated, health and safety risks. This guide provides a deep dive into the safe handling of fluorinated alcohols, moving beyond standard safety data sheet (SDS) recommendations to explain the why behind the protocols.

The Dual Nature of Fluorination: From Utility to Hazard

The high degree of fluorination in TFE and HFIP dramatically alters the properties of the parent alcohol. The strong electron-withdrawing nature of the fluorine atoms creates a pronounced effect on the hydroxyl group, leading to:

-

Increased Acidity: The pKa of HFIP is approximately 9.3, and TFE is around 12.4, making them far more acidic than simple alcohols like ethanol (pKa ≈ 16). This acidity can cause severe chemical burns to the skin and eyes.[1][2]

-

High Volatility and Vapor Density: Both TFE and HFIP are volatile liquids. Their vapors are significantly denser than air, meaning they can accumulate in low-lying, poorly ventilated areas, creating a significant inhalation hazard.[3][4]

-

Systemic Toxicity: Beyond their corrosive nature, fluorinated alcohols are toxic if inhaled, ingested, or absorbed through the skin.[4][5] They can cause damage to the respiratory system, and some evidence suggests potential reproductive toxicity.[1][5][6]

Table 1: Comparative Hazard Profile of TFE and HFIP

| Hazard Category | 2,2,2-Trifluoroethanol (TFE) | 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) |

| Acute Toxicity (Oral) | Toxic if swallowed.[3][4][5] | Harmful if swallowed.[6] |

| Acute Toxicity (Inhalation) | Toxic if inhaled; may cause respiratory irritation.[3][4][5] | Harmful if inhaled; may cause respiratory irritation.[6][7] |

| Skin Corrosion/Irritation | Causes skin irritation.[4] | Causes severe skin burns and eye damage.[1][2][6][7] |

| Eye Damage/Irritation | Causes serious eye damage.[4][5][8] | Causes serious eye damage.[1][2][6][7] |

| Reproductive Toxicity | May damage fertility.[5][8] | Suspected of damaging fertility or the unborn child.[1][6] |

| Flammability | Flammable liquid and vapor.[3][4][5] | Non-flammable. |

A Risk-Based Approach: The Hierarchy of Controls

To ensure a safe laboratory environment, a multi-layered approach to risk mitigation is essential. The "Hierarchy of Controls" prioritizes the most effective measures for hazard reduction.

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

Engineering Controls: Your Primary Defense

Engineering controls are designed to physically isolate you from the chemical hazard. For fluorinated alcohols, their use is non-negotiable.

-

Chemical Fume Hood: Due to their high volatility and toxicity, all handling of open containers of TFE and HFIP must be performed in a certified chemical fume hood. The constant airflow draws vapors away from the user's breathing zone.

-

Glove Box: For larger quantities or for procedures with a higher risk of aerosolization, a glove box provides an enclosed, controlled atmosphere, offering a superior level of protection.

-

Ventilation: Ensure the laboratory has adequate general ventilation to prevent the accumulation of fugitive vapors.

Protocol: Pre-Use Fume Hood Verification

-

Check Certification: Locate the certification sticker on the fume hood and confirm that it has been certified within the last year.

-

Confirm Airflow: Check the airflow monitor (if present) to ensure it is functioning and indicating a safe face velocity (typically 80-120 feet per minute).

-

Lower the Sash: Always work with the sash at the lowest practical height to maximize protection. The certified sash height is usually indicated on the certification sticker.

-

Minimize Obstructions: Keep equipment and containers at least 6 inches back from the face of the hood to avoid disrupting the airflow.

Administrative Controls: Standardizing Safety

Administrative controls are the work practices and procedures that reduce the risk of exposure.

-

Standard Operating Procedures (SOPs): Detailed, chemical-specific SOPs for handling, storage, and waste disposal of fluorinated alcohols must be written and readily available to all users.

-

Designated Areas: Clearly mark areas where fluorinated alcohols are stored and used.

-

Training: All personnel who handle these chemicals must receive documented training on their specific hazards and the procedures for safe handling and emergency response.

Personal Protective Equipment (PPE): The Final Barrier

PPE is the last line of defense and must be selected carefully to provide adequate protection.

Caption: Core PPE requirements for handling fluorinated alcohols.

-

Eye and Face Protection: Chemical splash goggles are mandatory.[3][9] A face shield should be worn over the goggles whenever there is a significant risk of splashes.[9][10][11]

-

Hand Protection: There is no single glove material that is impervious to all chemicals. For fluorinated alcohols, nitrile or neoprene gloves provide good splash resistance.[3][11][12] It is best practice to wear two pairs of gloves ("double-gloving") and to change them immediately if contamination is suspected.

-

Body Protection: A lab coat, preferably one that is flame-resistant (especially when working with flammable TFE), should be worn and fully buttoned.[10]

-

Footwear: Closed-toe shoes that cover the entire foot are required.

Emergency Protocols: Planning for the Unexpected

A swift and correct response to an exposure or spill is critical to minimizing harm.

Protocol: Managing a Spill

-

Alert Personnel and Evacuate: Immediately alert others in the area. If the spill is large or outside of a fume hood, evacuate the laboratory and call emergency services.

-

Contain the Spill: For small spills inside a fume hood, use a spill kit with a chemical absorbent material (e.g., vermiculite or a commercial sorbent) to contain the liquid.[3][8]

-

Clean and Decontaminate: Wearing appropriate PPE, carefully clean the area. Place all contaminated materials in a sealed, labeled hazardous waste container.

-

Ventilate: Allow the area to ventilate thoroughly before resuming work.

Protocol: Responding to Personal Exposure

-

Skin Exposure: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[7] Remove any contaminated clothing while under a safety shower. Seek immediate medical attention. For HFIP burns, medical treatment may include the application of calcium gluconate gel.[13][14]

-

Eye Exposure: Immediately flush the eyes with water for at least 15 minutes using an eyewash station, holding the eyelids open.[7][8][13] Seek immediate medical attention.

-

Inhalation: Move the affected person to fresh air.[7][8][15] If they are having trouble breathing, call for emergency medical assistance.

-

Ingestion: Do NOT induce vomiting.[6] Rinse the mouth with water and seek immediate medical attention.[8]

Conclusion: A Culture of Vigilance

Fluorinated alcohols are powerful and versatile solvents that will continue to play a vital role in scientific advancement. Their safe use, however, is not a matter of chance but of deliberate and informed practice. By understanding the chemical principles behind their hazards and by rigorously applying the hierarchy of controls—from engineering solutions to meticulous personal protection—researchers can confidently harness the benefits of these unique compounds while ensuring a safe and healthy laboratory environment for all.

References

- DTIC. (n.d.). THE TOXICITY AND THE NATURE OF THE ACTION OF FLUORINATED ALCOHOLS (TRIFLUOROETHANOL AND 1,1-DIHYDROPERFLUOROBUTANOL).

- Carl ROTH. (n.d.). Safety Data Sheet: 2,2,2-Trifluoroethanol.

- Fisher Scientific. (2014, April 29). SAFETY DATA SHEET - 2,2,2-Trifluoroethanol (Peptide Synthesis).

- Fisher Scientific. (2014, April 29). SAFETY DATA SHEET - 2,2,2-Trifluoroethanol (Peptide Synthesis).

- Carl ROTH. (2025, March 31). Safety Data Sheet: 2,2,2-Trifluoroethanol.

- Central Drug House (P) Ltd. (n.d.). 2,2,2-TRIFLUOROETHANOL CAS No 75-89-8 - Safety Data Sheet.

- ACS Publications. (2007, September 19). Fluorotelomer Acids are More Toxic than Perfluorinated Acids. Environmental Science & Technology.

- Environmental Science & Technology. (n.d.). Fluorotelomer acids are more toxic than perfluorinated acids.

- Carl ROTH. (n.d.). Safety Data Sheet: 1,1,1,3,3,3-Hexafluoro-2-propanol.

- Carl ROTH. (2025, March 10). Safety Data Sheet: 1,1,1,3,3,3-Hexafluoro-2-propanol.

- Fisher Scientific. (2011, March 21). SAFETY DATA SHEET - 1,1,1,3,3,3-Hexafluoro-2-propanol.

- Daikin Chemicals. (2023, March 23). Safety data sheet - Hexafluoroisopropanol.

- PMC. (n.d.). Toxicokinetics of 8:2 fluorotelomer alcohol (8:2-FTOH) in male and female Hsd:Sprague Dawley SD rats after intravenous and gavage administration.

- ACS Publications. (2010, September 9). Inhalation Exposure to Fluorotelomer Alcohols Yield Perfluorocarboxylates in Human Blood?. Environmental Science & Technology.

- CAMEO Chemicals. (n.d.). 1,1,1,3,3,3-Hexafluoro-2-propanol.

- Daikin Chemicals. (2019, September 26). STD_ FLUOROALCOHOL_N1 _G.

- OSHA. (n.d.). Personal Protective Equipment.

- US EPA. (2025, September 12). Personal Protective Equipment.

- Department of Chemistry and Biochemistry. (n.d.). Flame Resistant PPE.

- OSHA. (2024, January 22). FLUORINE.

- OSHA. (n.d.). 1926.57 - Ventilation.

- Cloudinary. (2015, May 28). SAFETY DATA SHEET High Performance Fluorinated Solvent.

- Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE).

- UAB. (2019, November 26). Personal Protective Equipment (PPE) (OHS100) Course Material.

- OSHA. (n.d.). 1910.119 App A - List of Highly Hazardous Chemicals, Toxics and Reactives (Mandatory).

- Oak Ridge National Laboratory. (2000, February 15). ORNL/TM-1999/318 Compilation of Requirements for Safe Handling of Fluorine and Fluorine-Containing Products of Uranium.

- Fisher Scientific. (2009, September 26). SAFETY DATA SHEET - 4-Fluoro-.alpha.-methylbenzyl alcohol.

- Environment, Health & Safety. (n.d.). Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid.

- CDC. (n.d.). Fluorine - NIOSH Pocket Guide to Chemical Hazards.

- CAMEO Chemicals - NOAA. (n.d.). ETHYLENE FLUOROHYDRIN.

- CDC. (n.d.). Hydrogen Fluoride (HF) | Medical Management Guidelines | Toxic Substance Portal.

- University of Michigan-Dearborn. (n.d.). Hydrofluoric Acid First Aid Instructions.

- CDC. (n.d.). Hydrogen Fluoride/Hydrofluoric Acid: Systemic Agent | NIOSH.

- CEFIC. (2005, June). Guidelines in case of a Hydrogen Fluoride Exposure.

Sources

- 1. carlroth.com [carlroth.com]

- 2. datasheets.scbt.com [datasheets.scbt.com]

- 3. carlroth.com [carlroth.com]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. mmbio.byu.edu [mmbio.byu.edu]

- 6. fishersci.com [fishersci.com]

- 7. daikinchemicals.com [daikinchemicals.com]

- 8. carlroth.com [carlroth.com]

- 9. osha.gov [osha.gov]

- 10. Flame Resistant PPE | Department of Chemistry and Biochemistry [chemistry.osu.edu]

- 11. hsa.ie [hsa.ie]

- 12. uab.edu [uab.edu]

- 13. umdearborn.edu [umdearborn.edu]

- 14. engineering.usask.ca [engineering.usask.ca]

- 15. ETHYLENE FLUOROHYDRIN | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

The Environmental Fate of Perfluoroalkyl Substances (PFAS): Mechanisms, Transport, and Analytical Workflows

Executive Summary

Per- and polyfluoroalkyl substances (PFAS) represent one of the most complex challenges in modern environmental chemistry. Characterized by the carbon-fluorine (C–F) bond—the strongest single bond in organic chemistry—these compounds exhibit extreme persistence, resisting typical environmental degradation mechanisms[1]. For researchers, environmental scientists, and drug development professionals, understanding the environmental fate of PFAS requires moving beyond traditional hydrophobic partitioning models. This whitepaper synthesizes the physicochemical drivers, transport dynamics, degradation pathways, and the definitive analytical methodologies required to accurately quantify these "forever chemicals" in complex matrices.

Physicochemical Drivers of Environmental Fate

The environmental behavior of PFAS is dictated by their unique amphiphilic structure. The typical PFAS molecule consists of a fluorinated carbon "tail" and a polar functional "head" (e.g., carboxylate or sulfonate)[2].

Unlike traditional hydrocarbon contaminants, the fluorinated tail is both hydrophobic and lipophobic . Consequently, PFAS do not partition neatly into bulk lipid or aqueous phases; instead, they aggressively seek out and accumulate at interfaces (e.g., air-water, solid-water) to minimize free energy[2]. Furthermore, at typical environmental pH levels, the functional headgroups of perfluoroalkyl acids (PFAAs) are anionic, introducing electrostatic interactions as a primary driver of their environmental fate[3].

Quantitative Descriptors of PFAS Partitioning

To accurately model PFAS behavior, traditional descriptors like the octanol-water partition coefficient ( Kow ) are insufficient due to the lipophobic nature of the fluorocarbon tail[4]. Modern environmental risk assessments rely on specialized partitioning coefficients outlined below.

| Partitioning Descriptor | Symbol | Mechanistic Significance | Environmental Implication |

| Organic Carbon-Water | Koc | Measures affinity for soil organic matter. Driven by hydrophobic effects but heavily modulated by the electrostatic repulsion of anionic headgroups. | Determines retardation in groundwater and leaching potential from soil[5]. |

| Air-Water | Kaw | Dictates thermodynamic transfer between aqueous and gaseous phases. | Critical for modeling the atmospheric transport and deposition of neutral PFAS precursors[6]. |

| Membrane-Water | Kmw | Measures phospholipid membrane permeability, accounting for the lipophobic nature of fluorocarbon tails. | Superior to Kow for predicting bioaccumulation, cellular uptake, and ecotoxicity in biota[4]. |

| Solid-Liquid Distribution | Kd | Ratio of concentration in solid phase to liquid phase at equilibrium. | High Kd indicates lower mobility; highly dependent on soil pH, polyvalent cations, and mineralogy[7]. |

Transport and Distribution Dynamics

Once released into the environment, PFAS transport is governed by advection, dispersion, and complex interfacial partitioning[3]. Polyfluoroalkyl substances (precursors) often possess different functional groups and ionic states than terminal PFAAs, allowing them to volatilize into the atmosphere or migrate rapidly through the vadose zone[3]. Over time, these precursors undergo slow biotic or abiotic transformations into terminal PFAAs, resulting in unexpected spatial and temporal concentration spikes far from the original contamination source[5].

Environmental transport pathways and partitioning of PFAS across distinct ecological matrices.

Degradation and Transformation Mechanisms

While terminal PFAAs like perfluorooctanoic acid (PFOA) and perfluorooctanesulfonate (PFOS) are highly recalcitrant, they are not entirely immune to degradation under highly specific conditions.

Biotic and Abiotic Precursor Transformation

Microbial pathways can partially degrade polyfluoroalkyl precursors via enzymatic defluorination or co-metabolic transformation. However, these processes typically arrest at the terminal PFAA stage due to the extreme stability of the perfluorinated carbon skeleton[1].

Thermal Destruction

Thermal treatment (pyrolysis at >1000°C) is a primary remediation strategy for PFAS-contaminated solid wastes. The mechanistic pathway relies on hydrodefluorination , which is heavily influenced by alkaline conditions. If operational parameters (temperature, oxygen presence) are not strictly controlled, thermal treatment risks generating highly toxic, incomplete combustion products[8].

Spontaneous Interfacial Degradation

Recent groundbreaking research has revealed that PFOA can spontaneously degrade in aqueous microdroplets at room temperature and atmospheric pressure[9]. The unique hydrogen bond dynamics at the air-water interface of microdroplets generate a massive localized electric field. This acts as a natural electrochemical microreactor, driving a multicycle redox reaction that results in one- and two-carbon chain shortening without any external energy input[9].

Transformation and degradation mechanisms of PFAS precursors and terminal perfluoroalkyl acids.

Analytical Methodologies: EPA Method 1633

To accurately track the environmental fate of PFAS, highly rigorous analytical protocols are required. EPA Method 1633 is the definitive standard for quantifying 40 native PFAS across aqueous, solid, biosolids, and tissue samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[10].

The protocol is designed as a self-validating system , utilizing isotope dilution to correct for matrix effects, extraction losses, and instrument drift[11].

Step-by-Step Protocol (Aqueous Samples)

-

Sample Preparation & Isotope Spiking: A 500 mL aqueous sample is spiked with Extracted Internal Standards (EIS)[12]. Causality: Adding isotopically labeled standards before any extraction steps ensures that any subsequent analyte loss is proportionally reflected in the EIS, allowing for mathematically corrected, highly accurate quantitation.

-

Solid Phase Extraction (SPE) Loading: The sample is passed through a conditioned Weak Anion Exchange (WAX) SPE cartridge[12]. Causality: WAX sorbent features a positively charged amine group. Because PFAAs are anionic at environmental pH, they bind tightly via electrostatic interactions. This allows neutral matrix interferences to be aggressively washed away without losing target analytes.

-

Basic Elution: The cartridge is eluted using 1% methanolic ammonium hydroxide[12]. Causality: The high pH of the ammonium hydroxide neutralizes the positive charge on the WAX resin, breaking the electrostatic bond and releasing the negatively charged PFAS into the eluate.

-

Matrix Cleanup: The eluate is acidified with acetic acid and treated with Carbon S[12]. Causality: Carbon S specifically adsorbs complex fluoropolymer interferences and bile salts (critical in tissue analysis) while allowing the target PFAS to remain in solution[13].

-

Reconstitution & LC-MS/MS Analysis: The cleaned sample is centrifuged, filtered, and spiked with Non-Extracted Internal Standards (NIS) prior to injection into the LC-MS/MS system[12]. Causality: The NIS validates the injection volume and the ionization efficiency of the mass spectrometer, isolating instrument performance from extraction efficiency.

Step-by-step extraction and quantification workflow for PFAS analysis following EPA Method 1633.

Conclusion

The environmental fate of perfluoroalkyl substances is governed by a complex interplay of interfacial thermodynamics, electrostatic interactions, and extreme chemical persistence. As regulatory frameworks tighten, mastering the causality behind PFAS partitioning and employing highly robust, self-validating analytical workflows like EPA Method 1633 will be paramount for scientists and engineers tasked with remediating these ubiquitous contaminants.

References

-

"Environmental Fate and Transport Processes - PFAS | ITRC" - itrcweb.org. Available at:[Link]

-

"Membrane−Water Partition Coefficients of Per- and Polyfluoroalkyl Substances (PFAS): A Promising Descriptor of their Bioaccumulation and Toxicity" - confex.com. Available at:[Link]

-

"Experimental Determination of Air/Water Partition Coefficients for 21 Per- and Polyfluoroalkyl Substances Reveals Variable Performance of Property Prediction Models" - acs.org. Available at:[Link]

-

"PFAS Transport and Fate - Enviro Wiki" - enviro.wiki. Available at:[Link]

-

"A Comprehensive Workflow for the Analysis of PFAS in Wastewater per EPA Method 1633" - agilent.com. Available at:[Link]

-

"Fate and Transport of Per- and Polyfluoroalkyl Substances (PFAS)" - itrcweb.org. Available at:[Link]

-

"Evaluation of distribution coefficients (KOC and Kd) for per- and polyfluoroalkyl substances" - diva-portal.org. Available at:[Link]

-

"PFAS fate and destruction mechanisms during thermal treatment: a comprehensive review" - rsc.org. Available at:[Link]

-

"Biodegradation of per- and polyfluoroalkyl substances: mechanisms, challenges, and emerging strategies for sustainable remediation" - rsc.org. Available at:[Link]

-

"Spontaneous Degradation of the “Forever Chemicals” Perfluoroalkyl and Polyfluoroalkyl Substances (PFASs) on Water Droplet Surfaces" - acs.org. Available at:[Link]

-

"EPA-OW/OST: 1633 (Tissues): Per- and Polyfluoroalkyl Substances (PFAS) in Tissues" - nemi.gov. Available at:[Link]

-

"PFAS EPA Method 1633: Sampling Requirements, Fact Sheet, FAQs" - alsglobal.com. Available at:[Link]

-

"Draft Method 1633 Analysis of Per- and Polyfluoroalkyl Substances (PFAS) in Aqueous, Solid, Biosolids, and Tissue Samples by LC-MS/MS" - epa.gov. Available at:[Link]

Sources

- 1. Biodegradation of per- and polyfluoroalkyl substances: mechanisms, challenges, and emerging strategies for sustainable remediation - Environmental Science: Water Research & Technology (RSC Publishing) DOI:10.1039/D5EW00888C [pubs.rsc.org]

- 2. pfas-1.itrcweb.org [pfas-1.itrcweb.org]

- 3. PFAS Transport and Fate - Enviro Wiki [enviro.wiki]

- 4. SETAC Europe 35th Annual Meeting [setac.confex.com]

- 5. pfas-1.itrcweb.org [pfas-1.itrcweb.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. diva-portal.org [diva-portal.org]

- 8. PFAS fate and destruction mechanisms during thermal treatment: a comprehensive review - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. alsglobal.com [alsglobal.com]

- 11. epa.gov [epa.gov]

- 12. agilent.com [agilent.com]

- 13. NEMI Method Summary - 1633 (Tissues) [nemi.gov]

Advanced Application Note: 3-Allyl perfluoro(2-methylpentan-3-ol) as a Functional Monomer in Fluoropolymer Synthesis

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Detailed Application Note & Protocol Guide

Introduction & Mechanistic Rationale

As a Senior Application Scientist, I frequently encounter the challenge of designing fluoropolymers that maintain extreme chemical resistance while offering reactive handles for post-polymerization modification or specific biological interactions. The introduction of specific functional monomers, such as 3-Allyl perfluoro(2-methylpentan-3-ol) (CAS: 914635-46-4), represents a paradigm shift in customizing these materials for specialized applications, including drug delivery matrices, chemical sensors, and ultra-hydrophobic coatings.

This monomer features an allyl polymerizable group coupled with a highly sterically hindered, perfluorinated tertiary alcohol. The extreme electron-withdrawing nature of the perfluoro(2-methylpentan-3-yl) moiety significantly lowers the pKa of the tertiary hydroxyl group, rendering it highly acidic and an exceptional hydrogen-bond donor (analogous to hexafluoroisopropanol, HFIP).

Mechanistic Causality: Homopolymerization of allyl monomers is notoriously inefficient due to degradative chain transfer, where the propagating radical abstracts an allylic hydrogen, forming a stable, resonance-stabilized radical that halts chain growth. However, when copolymerized with highly reactive, electron-deficient fluoromonomers like vinylidene fluoride (VDF), the cross-propagation kinetics outcompete degradative chain transfer, yielding high-molecular-weight copolymers. This principle is well-supported by literature on . Alternatively, the allyl group can be utilized in step-growth mechanisms, such as platinum-catalyzed hydrosilylation, to quantitatively graft the perfluoro-alcohol onto polysiloxane backbones, as demonstrated in .

Physicochemical Properties

Understanding the monomer's baseline properties is critical for calculating reaction stoichiometry and predicting solvent compatibility. Data is consistent with commercial standards from suppliers like .

| Property | Value / Description |

| Chemical Name | 3-Allyl perfluoro(2-methylpentan-3-ol) |

| CAS Registry Number | 914635-46-4 |

| Molecular Formula | C₉H₆F₁₂O |

| Molecular Weight | 358.12 g/mol |

| Reactive Sites | Terminal Allyl (-CH₂-CH=CH₂), Tertiary Hydroxyl (-OH) |

| Physical State | Liquid (at standard temperature and pressure) |

| Solubility | Soluble in polar aprotic solvents (DMF, NMP, Acetone) and fluorinated solvents. |

Experimental Protocols

To ensure trustworthiness and reproducibility, every protocol described below is designed as a self-validating system , incorporating specific analytical checkpoints that confirm success before proceeding to the next phase.

Protocol A: Free-Radical Copolymerization with Vinylidene Fluoride (VDF)

Objective: Synthesize a PVDF copolymer with pendant perfluoro-tert-alcohol groups for enhanced chemical sensing or proton-conducting membranes.

-

Causality of Choices: tert-Butyl peroxypivalate (TBPPI) is selected as the initiator because its 10-hour half-life temperature (~74 °C) perfectly aligns with the required activation energy for VDF cross-propagation, minimizing early termination events. Dimethyl carbonate (DMC) is used as the solvent due to its low chain-transfer constant.

Step-by-Step Methodology:

-

Preparation: In a nitrogen-purged glovebox, charge a 100 mL high-pressure stainless steel autoclave with 3-Allyl perfluoro(2-methylpentan-3-ol) (5.0 g, 14.0 mmol) and anhydrous DMC (40 mL).

-

Initiator Addition: Add TBPPI (2.0 mol% relative to total monomers) to the mixture.

-

VDF Transfer: Seal the autoclave, cool to -78 °C using a dry ice/acetone bath, and evacuate the headspace. Condense VDF gas (approx. 15.0 g, 234 mmol) into the reactor using mass flow controllers.

-

Polymerization: Heat the sealed autoclave to 74 °C under continuous mechanical stirring (500 rpm) for 14 hours. The internal pressure will initially spike and then gradually decrease as VDF is consumed.

-

Termination & Recovery: Cool the reactor to room temperature and safely vent residual VDF. Precipitate the resulting viscous solution dropwise into cold hexane (500 mL).

-

Self-Validation Checkpoint: Filter the white polymer powder and wash extensively with hexane. Dry under vacuum at 60 °C for 24 hours. Validation: Run a ¹⁹F NMR (in acetone-d₆). The protocol is successful if the sharp monomeric CF₃ signals disappear, replaced by broadened multiplet peaks, and the characteristic PVDF backbone signals appear between -91 and -116 ppm. This confirms covalent incorporation rather than physical entanglement.

Protocol B: Platinum-Catalyzed Hydrosilylation onto Polysiloxanes

Objective: Graft the monomer onto a poly(hydromethylsiloxane) (PHMS) backbone to create an ultra-hydrophobic, functionalized siloxane coating for biomedical devices.

-

Causality of Choices: Karstedt’s catalyst is highly selective for terminal olefins (the allyl group) and operates efficiently at 80 °C, preventing unwanted side reactions with the highly acidic tertiary hydroxyl group.

Step-by-Step Methodology:

-

Reagent Mixing: Dissolve PHMS (Mₙ ~1,900 g/mol , 1.0 g, ~16.6 mmol Si-H eq.) and 3-Allyl perfluoro(2-methylpentan-3-ol) (6.5 g, 18.2 mmol, 1.1 eq excess) in anhydrous toluene (20 mL) in a Schlenk flask under an argon atmosphere.

-

Catalysis: Inject Karstedt’s catalyst (Platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex, 20 µL of a 2% Pt solution in xylene).

-

Heating: Stir the mixture at 80 °C for 24 hours.

-

Self-Validation Checkpoint: Take a 0.1 mL aliquot, evaporate the solvent, and run an FTIR spectrum. Validation: The reaction is deemed quantitatively complete when the strong Si-H stretching band at 2160 cm⁻¹ is completely absent. If a residual peak remains, add 5 µL of catalyst and stir for an additional 4 hours.

-

Purification: Remove the toluene under reduced pressure and wash the resulting viscous oil with methanol to extract the unreacted excess monomer. Dry the fluorinated polysiloxane under high vacuum.

Quantitative Polymer Properties

The integration of 3-Allyl perfluoro(2-methylpentan-3-ol) drastically alters the macroscopic properties of the base polymers.

| Polymer System | Base Polymer T_g (°C) | Modified Polymer T_g (°C) | Water Contact Angle (°) | Primary Application |

| PVDF Copolymer (Protocol A) | -40 °C (Homopolymer) | -25 °C to -15 °C | > 115° | Chemical sensors, proton-conducting membranes |

| Fluorinated Siloxane (Protocol B) | -120 °C (PHMS) | -85 °C to -70 °C | > 125° (Superhydrophobic) | Anti-fouling coatings, biomedical device passivation |

Pathway Visualization

Workflow diagram of 3-Allyl perfluoro(2-methylpentan-3-ol) functionalization pathways.

References

-

Lu, G., et al. "Functional poly(vinylidene fluoride) copolymer membranes via surface-initiated thiol–ene click reactions". Polymer Chemistry, Royal Society of Chemistry (2011). URL:[Link]

-

Mao, G., et al. "Polymer Immobilization to Alkylchlorosilane Organic Monolayer Films Using Sequential Derivatization Reactions". Chemistry of Materials, American Chemical Society (1997). URL:[Link]

Application Note: Purification of 3-Allyl perfluoro(2-methylpentan-3-ol) via Column Chromatography

Prepared for: Researchers, Scientists, and Drug Development Professionals Discipline: Synthetic Organic Chemistry & Downstream Processing

Introduction & Scientific Rationale

The purification of highly fluorinated organic compounds—often termed "fluorous" molecules—presents unique challenges that render standard chromatographic techniques ineffective. 3-Allyl perfluoro(2-methylpentan-3-ol) is a specialized building block featuring a dense perfluoroalkyl domain coupled with a hydrocarbon allyl group and a tertiary hydroxyl group.

As a Senior Application Scientist, it is critical to understand the causality behind why traditional purification fails for this molecule:

-

Optical Invisibility: The molecule lacks a conjugated π -system, making standard UV detection (e.g., 254 nm or 280 nm) entirely blind to its elution[1].

-

Anomalous Partitioning (Fluorophilicity): The heavy fluorine content (13 fluorine atoms) induces strong "fluorophilic" behavior. On 2[2], the intense electron-withdrawing effect of the perfluoroalkyl groups drastically reduces the hydrogen-bonding capacity of the tertiary hydroxyl group. Consequently, the molecule behaves as a pseudo-non-polar entity and will co-elute near the solvent front with standard polar solvents[3].

-

Volatility: Fluorinated alcohols exhibit weak intermolecular van der Waals forces, making them significantly more volatile than their hydrocarbon counterparts.

To establish a self-validating purification system, we must rely on chemical staining for detection and utilize either Fluorous Reverse-Phase Silica Gel (F-RPSG) or highly optimized ultra-low polarity normal-phase chromatography[4][5].

Physicochemical Profiling & Chromatographic Strategy

Understanding the target's properties is the foundation of a rational purification design.

Table 1: Physicochemical Profile & Chromatographic Implications

| Property | Value / Description | Chromatographic Implication |

| Molecular Formula | C9H5F13O | High fluorine-to-carbon ratio dictates fluorous separation strategies. |

| Structural Features | Tertiary alcohol, isolated alkene, perfluoroalkyl chain | Sterically hindered OH reduces silica affinity; alkene provides a chemical handle for staining. |

| UV Absorbance | None (>220 nm) | UV detectors cannot be used. Fractions must be assayed manually. |

| Detection Method | Potassium Permanganate ( KMnO4 ) Stain | Oxidative cleavage of the allyl alkene reduces purple Mn(VII) to brown MnO2 , providing visual validation. |

Table 2: Solvent Selection Matrix

| Phase System | Loading Solvent | Wash / Elution Gradient | Mechanism of Action |

| Fluorous Reverse-Phase | DMF or THF (Minimal) | Wash: 80:20 MeOH/ H2O Elute: 100% MeOH or THF | Fluorophilic Affinity: Retains fluorous molecules while washing away organic impurities. |

| Normal Phase (Silica 60Å) | Pentane or Hexane | Isocratic/Gradient:Pentane/Diethyl Ether (98:2 to 95:5) | Weak Dipole Interaction: Requires ultra-low polarity to prevent the target from moving with the solvent front. |

Purification Workflow

The following decision tree illustrates the logical flow for isolating fluorous allyl alcohols, prioritizing the gold-standard fluorous phase approach while providing a normal-phase alternative.

Fig 1. Decision tree and workflow for the chromatographic purification of fluorous allyl alcohols.

Detailed Experimental Protocols

Protocol A: Fluorous Reverse-Phase Chromatography (Recommended)

This method leverages6[6]. The stationary phase (e.g., FluoroFlash) is grafted with −C8F17 chains, creating a highly fluorophilic environment[5].

Step-by-Step Methodology:

-

Column Preparation: Pack a glass column with Fluorous Reverse-Phase Silica Gel. Condition the column sequentially with 100 mL of DMF, followed by 200 mL of 80% Methanol/ H2O (the "fluorophobic" solvent)[3].

-

Sample Loading: Dissolve the crude 3-Allyl perfluoro(2-methylpentan-3-ol) in a minimal volume (1–3 mL) of THF or DMF. Carefully apply the solution to the top of the column bed.

-

Fluorophobic Wash (Impurity Removal): Elute the column with 3 column volumes (CV) of 80% Methanol/ H2O .

-

Causality: Standard organic impurities lack fluorine and are not retained by the fluorocarbon stationary phase in this solvent system. They will elute rapidly[4].

-

-

Fluorophilic Elution (Target Recovery): Switch the mobile phase to 100% Methanol or 100% THF. Collect fractions (e.g., 15 mL each).

-

Causality: The pure fluorophilic solvent disrupts the fluorous-fluorous interactions between the target molecule and the stationary phase, triggering the elution of the target.

-

-

Validation: Spot 1 µL of each fraction onto a standard silica TLC plate alongside a crude reference spot. Dip the plate in KMnO4 stain and gently heat. The target compound will appear as a bright yellow/brown spot against a purple background.

Protocol B: Normal-Phase Silica Chromatography (Alternative)

If fluorous silica is unavailable, standard silica gel (60 Å, 230–400 mesh) can be used, provided the solvent system is strictly controlled to account for the molecule's pseudo-non-polar behavior[1][2].

Step-by-Step Methodology:

-

Column Preparation: Slurry-pack the column using pure Pentane or Hexane. Ensure the silica bed is perfectly level to prevent band broadening[1].

-

Sample Loading: Dissolve the crude mixture in a minimal amount of Pentane. If the crude is an oil, it can be loaded neat using a Pasteur pipette, followed by a small Pentane wash.

-

Gradient Elution:

-

Begin elution with 100% Pentane (2 CV) to remove highly non-polar hydrocarbon impurities.

-

Gradually increase polarity to 98:2 Pentane:Diethyl Ether, and finally 95:5 Pentane:Diethyl Ether.

-

Causality: Because the perfluoroalkyl groups shield the tertiary alcohol, the molecule will elute at a much lower polarity than a standard tertiary alcohol. Using Ethyl Acetate or higher polarity solvents will cause the compound to co-elute with the solvent front.

-

-

Fraction Collection & Validation: Collect small fractions (10 mL). Perform TLC analysis using 95:5 Hexane:EtOAc as the developing solvent, visualizing with KMnO4 [1].

Post-Elution Processing: The Volatility Challenge

A critical failure point in fluorous chemistry is product loss during solvent removal. The high fluorine content significantly reduces the boiling point relative to molecular weight.

Evaporation Protocol:

-

Combine the validated, pure fractions into a round-bottom flask.

-

Set the rotary evaporator water bath to no higher than 25–30 °C .

-

Gradually reduce the pressure. Do not drop the vacuum below 50 mbar unless the specific boiling point of the target at deep vacuum is known.

-

Self-Validating Check: Weigh the flask periodically. Once the mass stabilizes and residual solvent peaks are absent in an in-process 1H or 19F NMR, cease evaporation immediately.

References

-

Title: 1 Source: BenchChem

-

Title: 3 Source: ResearchGate / Synlett

-

Title: 4 Source: Journal of the American Chemical Society (JACS)

-

Title: 2 Source: Alfa Chemistry

-

Title: 5 Source: Industrial & Engineering Chemistry Research - ACS Publications

-

Title: 6 Source: The Journal of Organic Chemistry (JOC)

Sources

Application Note: Advanced Derivatization Strategies for GC-MS Analysis of 3-Allyl perfluoro(2-methylpentan-3-ol)

Introduction & Analytical Bottlenecks